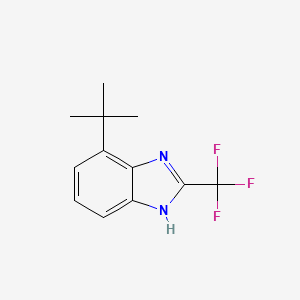
4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 4-tert-butyl-1,2-phenylenediamine with trifluoroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding dihydrobenzimidazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and substituted benzimidazoles with various functional groups, depending on the specific reagents and conditions used.
Scientific Research Applications
4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2-methylphenylsulfur trifluoride
- 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride
- 4-tert-Butyl-2-(trifluoromethyl)phenylsulfur trifluoride
Uniqueness
4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
60168-03-8 |
|---|---|
Molecular Formula |
C12H13F3N2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
4-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H13F3N2/c1-11(2,3)7-5-4-6-8-9(7)17-10(16-8)12(13,14)15/h4-6H,1-3H3,(H,16,17) |
InChI Key |
RWDBNAMZWZIYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC=C1)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
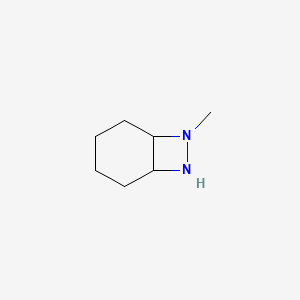
stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
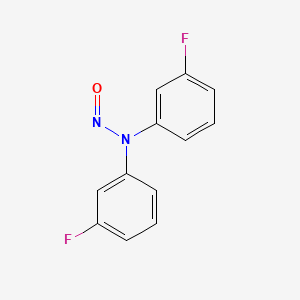
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
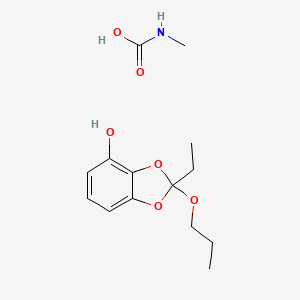
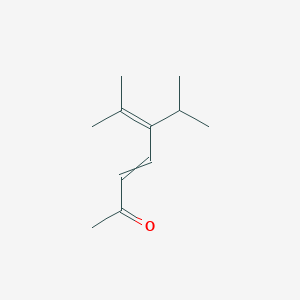
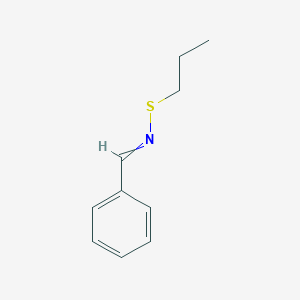

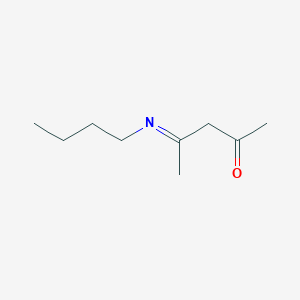
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)
